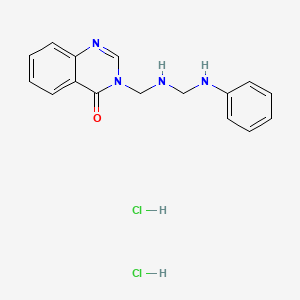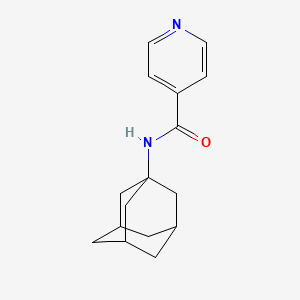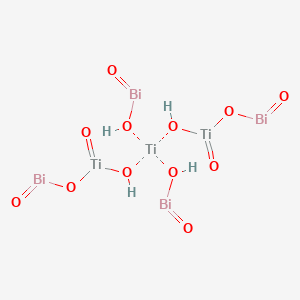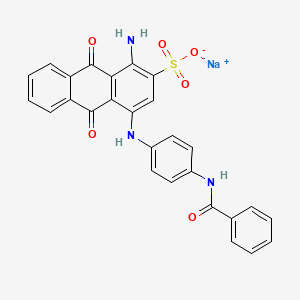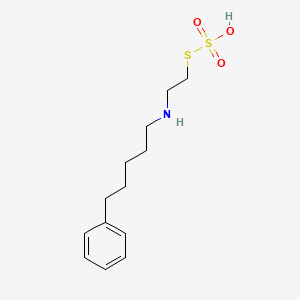
5-(2-Sulfosulfanylethylamino)pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Sulfosulfanylethylamino)pentylbenzene is a heterocyclic organic compound with the molecular formula C13H21NO3S2 and a molecular weight of 303.441 g/mol . It is known for its unique structure, which includes a benzene ring substituted with a pentyl chain and a sulfosulfanylethylamino group. This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of 5-(2-Sulfosulfanylethylamino)pentylbenzene involves several stepsThe reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
5-(2-Sulfosulfanylethylamino)pentylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfosulfanyl groups, leading to the formation of various derivatives.
Scientific Research Applications
5-(2-Sulfosulfanylethylamino)pentylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 5-(2-Sulfosulfanylethylamino)pentylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfosulfanyl group plays a crucial role in these interactions, potentially leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-(2-Sulfosulfanylethylamino)pentylbenzene can be compared with other similar compounds, such as:
- 2-(5-Phenylpentyl)aminoethanethiol hydrogen sulfate (ester)
- S-{2-[(5-phenylpentyl)amino]ethyl} hydrogen sulfurothioate
- Ethanethiol, 2-(5-phenylpentyl)amino-, hydrogen sulfate (ester)
- Thiosulfuric acid, (H2S2O3), S-(2-((5-phenylpentyl)amino)ethyl) ester
These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfosulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
25350-46-3 |
|---|---|
Molecular Formula |
C13H21NO3S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pentylbenzene |
InChI |
InChI=1S/C13H21NO3S2/c15-19(16,17)18-12-11-14-10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,15,16,17) |
InChI Key |
WIOLAWBMDVBVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



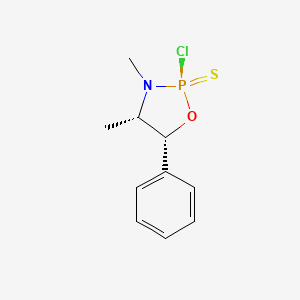
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
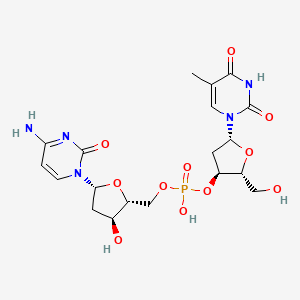
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
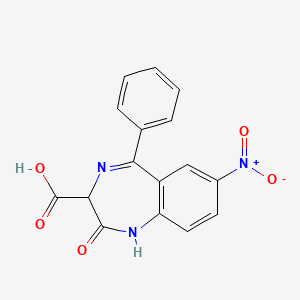


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
